molecular formula C10H8ClNO2 B1615880 N-(2-Chloro-1-benzofuran-3-yl)acetamide CAS No. 67382-11-0

N-(2-Chloro-1-benzofuran-3-yl)acetamide

Cat. No.: B1615880
CAS No.: 67382-11-0
M. Wt: 209.63 g/mol
InChI Key: QYOQFUJUEHRRNI-UHFFFAOYSA-N
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Description

N-(2-Chloro-1-benzofuran-3-yl)acetamide, also known by its chemical formula C10H9NO2 , is a synthetic organic compound. Its molecular weight is approximately 175.18 g/mol . The compound features a benzofuran ring with a chloro substituent at position 2 and an acetamide functional group.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chlorobenzofuran with acetic anhydride or acetyl chloride . The nucleophilic substitution at the chlorine atom results in the formation of the target compound. Detailed synthetic pathways and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring fused to an acetamide moiety. The chloro substituent is positioned ortho to the oxygen atom in the benzofuran ring. The compound’s SMILES string is: O=C©NC1=COC2=C1C=CC=C2 .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acylation reactions, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in diverse contexts, such as derivatization and bioconjugation .

Scientific Research Applications

Anticonvulsant Activity

  • A study by Shakya et al. (2016) described the synthesis of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. These compounds exhibited notable anticonvulsant activity in mice, suggesting their potential in preventing seizure spread at low doses (Shakya et al., 2016).

Analgesic Activity

  • Kaplancıklı et al. (2012) synthesized some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide, and investigated their potential analgesic activities. These compounds demonstrated significant analgesic effects in various tests (Kaplancıklı et al., 2012).

Photovoltaic Efficiency Modeling

  • A 2020 study by Mary et al. investigated the photochemical and thermochemical properties of some bioactive benzothiazolinone acetamide analogs. These compounds showed good light harvesting efficiency, indicating their potential use in dye-sensitized solar cells (Mary et al., 2020).

Tautomerism Studies

  • Katritzky and Ghiviriga (1995) utilized N-(pyridin-2-yl)acetamide in a study on heteroaromatic tautomerism, demonstrating its utility in such chemical investigations (Katritzky & Ghiviriga, 1995).

PI3K/mTOR Inhibitors

  • A study by Stec et al. (2011) examined N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as an inhibitor of PI3Kα and mTOR, highlighting its potential in medical research (Stec et al., 2011).

iNOS Inhibition

  • Garvey et al. (1997) used N-(3-(Aminomethyl)benzyl)acetamidine, a related compound, as a selective inhibitor of inducible nitric-oxide synthase, demonstrating its potential in biochemical research (Garvey et al., 1997).

Chemical Synthesis Applications

  • Rathore et al. (2016) described the synthesis of unsymmetrical diaryl acetamides and benzofurans, highlighting the role of such compounds in chemical synthesis (Rathore et al., 2016).

Anti-Inflammatory Activity

  • Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • Rezki (2016) conducted a study on the antimicrobial activity of benzothiazole N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, demonstrating their effectiveness against various microbial strains (Rezki, 2016).

Safety and Hazards

  • Toxicity : N-(2-Chloro-1-benzofuran-3-yl)acetamide may pose health risks if ingested, inhaled, or absorbed through the skin. It falls under Acute Toxicity Category 4 (Oral) .

Properties

IUPAC Name

N-(2-chloro-1-benzofuran-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-9-7-4-2-3-5-8(7)14-10(9)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOQFUJUEHRRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337211
Record name N-(2-Chloro-1-benzofuran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67382-11-0
Record name N-(2-Chloro-1-benzofuran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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